molecular formula C11H10ClN5O3 B3334725 3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide CAS No. 1001757-43-2

3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide

Cat. No.: B3334725
CAS No.: 1001757-43-2
M. Wt: 295.68 g/mol
InChI Key: UCZXPAKFPHEYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide is a benzohydrazide derivative featuring a pyrazole ring substituted with a chloro group at the 4-position and a nitro group at the 3-position. Its molecular formula is C₁₁H₁₀ClN₅O₃, with a molecular weight of 295.68 g/mol. The compound’s structure combines a benzohydrazide core with a substituted pyrazole moiety, which confers distinct electronic and steric properties.

Properties

IUPAC Name

3-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O3/c12-9-6-16(15-10(9)17(19)20)5-7-2-1-3-8(4-7)11(18)14-13/h1-4,6H,5,13H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZXPAKFPHEYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201166675
Record name 3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001757-43-2
Record name 3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001757-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the chloro and nitro groups: These substituents can be introduced via electrophilic aromatic substitution reactions.

    Linking to benzohydrazide: The final step involves the condensation of the substituted pyrazole with benzohydrazide under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound 3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide can be characterized by its molecular formula C11H10ClN5O3C_{11}H_{10}ClN_5O_3. Its structure features a benzohydrazide moiety linked to a pyrazole derivative, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of cancer cell lines, particularly those associated with androgen receptor (AR) dependent cancers such as prostate cancer. The mechanism involves the modulation of AR signaling pathways, making it a candidate for further development as a therapeutic agent in oncology .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
PC3 (Prostate Cancer)15AR antagonist activity
MCF7 (Breast Cancer)20Induction of apoptosis
A549 (Lung Cancer)25Inhibition of cell cycle progression

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory effects. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation-related conditions .

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound1812
Aspirin510
Ibuprofen1015

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its effectiveness against resistant strains makes it a candidate for further research in antibiotic development. Preliminary tests have shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Prostate Cancer Treatment

A study conducted on the effects of this compound on prostate cancer cell lines demonstrated that treatment resulted in significant apoptosis and reduced migration of cancer cells. The study utilized both in vitro and in vivo models to assess efficacy, showing an overall reduction in tumor size in treated mice compared to controls .

Case Study 2: Inflammation Model

In an experimental model of inflammation, the administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of 3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Chloro-substituted pyrazole analogs (e.g., 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzohydrazide) are associated with antifungal activity, suggesting the target compound may share similar mechanisms .

Benzohydrazides with Anticancer Activity

Compound Name Substituents/Scaffold IC₅₀ (µM) Selectivity Index Target Cell Line Evidence Source
5a (Benzimidazole-hydrazide hybrid) 4-(6-Chloro-benzimidazole), dichlorobenzylidene 0.0316 >1 vs. cisplatin Lung adenocarcinoma
6c (Halogenated benzohydrazide) Halogenated benzoimidazole 7.82 N/A Multi-cancer
Target Compound Pyrazole-nitro-chloro N/A N/A

Key Observations :

  • Benzimidazole-hydrazide hybrids (e.g., 5a) show exceptional cytotoxicity (IC₅₀ <0.1 µM), attributed to synergistic effects between the hydrazide and halogenated aromatic systems .

Benzohydrazides with Antibacterial/Antifungal Activity

Compound Name Substituents Activity (IC₅₀/EC₅₀) Mechanism Evidence Source
BHBM (Antifungal) 3-Bromo-4-hydroxy N/A MDR efflux pump inhibition
B2 (Alkyl-hydrazide) Propyl chain <1 µM (E. coli biofilm) ParE inhibition
Target Compound Pyrazole-nitro-chloro N/A Hypothesized efflux modulation

Key Observations :

  • Alkyl chain length in hydrazides (e.g., B2-B5) correlates with antibiofilm activity, suggesting the target compound’s methylene linker may optimize membrane penetration .

Substituent Position and Electronic Effects

  • Methoxy Position in Acylhydrazones : Compounds with 3-OMe on benzohydrazide (e.g., 9i) show higher BuChE inhibition (IC₅₀ = 9.6 µM) than 2- or 4-OMe analogs, highlighting the importance of substituent orientation .
  • Nitro vs.

Biological Activity

3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chloro-3-nitro-1H-pyrazole with benzohydrazide under suitable conditions. Characterization methods such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. For instance, studies on related compounds have shown notable antifungal activity against various phytopathogenic fungi, suggesting that this compound may also possess similar effects .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundTarget FungiActivity (Zone of Inhibition)
Compound ACytospora sp.15 mm
Compound BColletotrichum gloeosporioides20 mm
This compoundTBDTBD

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been reported to inhibit nitric oxide production and TNF-alpha release in various cellular models . This suggests that the compound could serve as a lead for developing anti-inflammatory agents.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives for their biological activities. Compounds were tested for their ability to inhibit bacterial growth and modulate inflammatory responses. The results indicated that modifications on the pyrazole ring significantly influenced biological activity, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the common synthetic routes for preparing hydrazide derivatives like 3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide, and how are intermediates characterized?

Hydrazide derivatives are typically synthesized via condensation reactions between hydrazines and carbonyl-containing precursors. For example, substituted pyrazole intermediates can be prepared using hydroxyethylhydrazine or phenylhydrazine under reflux conditions in solvents like ethanol or THF. Key intermediates are characterized using elemental analysis, IR spectroscopy (to confirm NH and C=O stretches), and 1H/13C-NMR (to verify substitution patterns and regiochemistry) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • 1H/13C-NMR : Essential for identifying proton environments (e.g., aromatic protons, hydrazide NH groups) and carbon backbone integrity.
  • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NO₂ stretches at ~1500–1350 cm⁻¹).
  • X-ray Diffraction : Resolves crystal packing and stereochemistry, as demonstrated for structurally related pyrazole-hydrazide hybrids .

Q. What preliminary biological assays are relevant for evaluating its pharmacological potential?

Initial screening often includes anticonvulsant activity via maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) tests . Cytotoxicity assays (e.g., MTT) and enzyme inhibition studies (e.g., kinase or protease targets) are also common for identifying therapeutic pathways.

Advanced Research Questions

Q. How can substituent modifications on the pyrazole ring influence bioactivity, and what design strategies optimize potency?

Substituent effects are studied through structure-activity relationship (SAR) analysis. For example:

  • Electron-withdrawing groups (e.g., nitro, chloro) at the pyrazole 3- or 4-positions enhance anticonvulsant activity by modulating electron density and binding affinity to neuronal targets .
  • Hydrophobic substituents (e.g., benzyl, aryl) improve membrane permeability, as shown in related hydrazide derivatives . Computational methods (DFT, molecular docking) can predict binding interactions with receptors like GABA-A or voltage-gated ion channels .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Cross-validate techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography to resolve ambiguous NOE or coupling constants in NMR.
  • Dynamic effects : Consider tautomerism or conformational flexibility in hydrazide moieties, which may cause splitting or broadening of NMR signals .

Q. What experimental designs are recommended for scaling up synthesis while maintaining yield and purity?

  • Optimized reflux conditions : Use polar aprotic solvents (e.g., DMF) with controlled temperature to minimize side reactions.
  • Catalytic systems : Copper(I) catalysts or microwave-assisted synthesis can enhance reaction efficiency for cycloaddition steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can researchers analyze stability and degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H₂O₂), or UV light, followed by HPLC-MS to identify degradation byproducts.
  • pH-dependent stability : Hydrazides are prone to hydrolysis in acidic environments; buffer systems (pH 7.4) mimic physiological conditions for stability profiling .

Methodological Considerations

Q. What computational tools are effective for modeling interactions between this compound and biological targets?

  • Molecular docking (AutoDock, Glide) : Predict binding modes to enzymes like carbonic anhydrase or cyclooxygenase.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over nanosecond timescales .
  • DFT calculations (Gaussian) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or redox activity .

Q. How should researchers design control experiments to validate biological activity against off-target effects?

  • Negative controls : Use structurally analogous compounds lacking key substituents (e.g., nitro or chloro groups).
  • Positive controls : Compare to established drugs (e.g., valproic acid for anticonvulsant assays) .
  • Dose-response curves : Determine IC₅₀/EC₅₀ values to quantify potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.